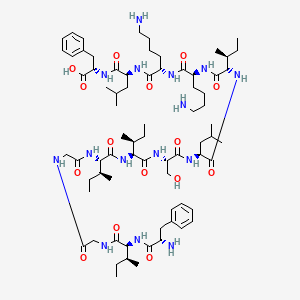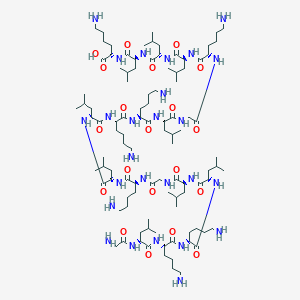
Formaecin 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaecin 2 is a natural product found in Myrmica and Myrmecia gulosa with data available.
Wissenschaftliche Forschungsanwendungen
1. Antibacterial Properties and Design of Non-Glycosylated Analogs
Formaecin 2, as part of the glycopeptide family, has been studied for its antibacterial properties. Research has focused on designing non-glycosylated analogs of formaecin, such as formaecin I, to explore the role of glycosylation. These analogs have shown similar antibacterial activities against bacteria like Escherichia coli and Salmonella strains. This demonstrates the potential for developing effective antibacterial agents by modifying the peptide sequence of formaecin 2 (Kaur, Pandey, & Salunke, 2006).
2. Proline-Rich Oligopeptides and Target Proteins
Formaecin 2 belongs to a new family of antibacterial proline-rich oligopeptides isolated from insects. These peptides, including formaecin, have shown the ability to suppress bacterial metabolism by interacting with heat shock protein DnaK. Their potential non-toxicity to human and animal cells suggests they could be developed as new antibiotic drugs (Markossian, Zamyatnin, & Kurganov, 2004).
3. Intracellular Targets and Mechanism of Action
Proline-rich antibacterial peptides like formaecin 2 have been shown to inactivate intracellular biopolymers in bacteria. These peptides penetrate the cell membrane and bind to target biopolymers, inhibiting metabolic processes like protein synthesis. Their ability to kill mostly Gram-negative bacteria efficiently makes them candidates for treating mammalian infections (Otvos, Jr, 2002).
4. Role of Arginine in Pro-Arg-Pro Motif
Studies on antimicrobial peptides originating from insects, including formaecin 2, have shown the importance of specific amino acid motifs. The presence of arginine in the Pro-Arg-Pro motif of such peptides has been emphasized for its role in enhancing their lethal action against bacterial strains. This highlights the significance of specific amino acids in the peptide's structure and activity (Lele, Talat, & Kaur, 2013).
Eigenschaften
Bioaktivität |
Antibacterial |
|---|---|
Sequenz |
GRPNPVNTKPTPYPRL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






